1-Azido-2-methylpropan-2-ol

Catalog No.
S2735955
CAS No.
71879-78-2
M.F
C4H9N3O
M. Wt
115.136
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-methylpropan-2-ol

CAS Number

71879-78-2

Product Name

1-Azido-2-methylpropan-2-ol

IUPAC Name

1-azido-2-methylpropan-2-ol

Molecular Formula

C4H9N3O

Molecular Weight

115.136

InChI

InChI=1S/C4H9N3O/c1-4(2,8)3-6-7-5/h8H,3H2,1-2H3

InChI Key

CAWFIHQMUUKNFZ-UHFFFAOYSA-N

SMILES

CC(C)(CN=[N+]=[N-])O

solubility

not available

1-Azido-2-methylpropan-2-ol, with the chemical formula C₅H₁₃N₃O, is an organic compound characterized by the presence of an azido group (-N₃) attached to a tertiary alcohol. This compound is notable for its unique structure, which combines the reactivity of the azido group with the functional properties of an alcohol. The azido group is known for its ability to participate in various

  • Substitution Reactions: The azido group can be replaced by other nucleophiles such as halides or amines under suitable conditions. This allows for the formation of various derivatives that can be utilized in further synthetic applications.
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This transformation is significant for synthesizing amine derivatives .
  • Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, notably the Huisgen 1,3-dipolar cycloaddition, which leads to the formation of triazole derivatives. These reactions are particularly useful in click chemistry, a method for synthesizing complex molecules efficiently .

The biological activity of 1-Azido-2-methylpropan-2-ol is primarily linked to its azido group, which can serve as a bioorthogonal handle for selective modifications in biochemical applications. This property enables its use in targeted drug delivery systems and diagnostic tools. Additionally, due to its structural similarity to alcohols, it may influence cellular metabolism and signaling pathways, although specific biological effects require further investigation.

1-Azido-2-methylpropan-2-ol can be synthesized through a nucleophilic substitution reaction involving 2-methylpropan-2-ol and sodium azide. The general reaction scheme is as follows:

(CH3)3COH+NaN3(CH3)3CON3+NaOH(CH_3)_3COH+NaN_3\rightarrow (CH_3)_3CON_3+NaOH

This reaction typically occurs in a solvent like dimethylformamide under mild heating conditions. The process can be optimized for higher yields and purity by adjusting parameters such as temperature and reaction time.

The compound has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, particularly those containing nitrogen functionalities.
  • Materials Science: Used in preparing azide-functionalized polymers and materials with applications in coatings, adhesives, and biomedical devices.
  • Medicinal Chemistry: Its azido group allows for selective modification of biomolecules, facilitating advancements in drug delivery systems and diagnostic tools .

Interaction studies involving 1-Azido-2-methylpropan-2-ol focus on its reactivity with various nucleophiles and electrophiles. The ability of the azido group to participate in click chemistry reactions makes it a subject of interest for developing new materials and studying biochemical interactions within living systems. Research into its metabolic pathways and cellular effects continues to expand our understanding of its potential biological implications.

Several compounds share structural features with 1-Azido-2-methylpropan-2-ol, highlighting its uniqueness:

Compound NameStructure TypeKey Features
2-Methylpropan-2-olAlcoholNo azido group; serves as a precursor
2-AzidoethanolAlcohol with AzideSimilar functional group but different backbone
1-Azido-3-fluoropropaneAzide CompoundFluorinated variant; different reactivity
4-AzidobutanolAlcohol with AzideLonger carbon chain; different physical properties

The presence of the azido group in 1-Azido-2-methylpropan-2-ol distinguishes it from other alcohols and enhances its reactivity profile, making it particularly valuable in synthetic chemistry and materials science applications .

XLogP3

1.1

Dates

Last modified: 04-15-2024

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